molecular formula C12H15NO2 B1332878 (3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid CAS No. 1049727-99-2

(3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid

Cat. No.: B1332878
CAS No.: 1049727-99-2
M. Wt: 205.25 g/mol
InChI Key: UDNDGSKOCKZZPN-WDEREUQCSA-N
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Description

Introduction to (3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic Acid

Structural Characteristics and Classification

(3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid belongs to the class of pyrrolidine carboxylic acid derivatives, which are characterized by their five-membered saturated nitrogen-containing heterocycles. The compound exhibits a trans configuration, with the carboxylic acid group at the 3-position and the meta-tolyl substituent at the 4-position of the pyrrolidine ring existing in specific stereochemical orientations. The stereochemical descriptors (3S,4R) indicate the absolute configuration of the chiral centers, which is crucial for determining the compound's three-dimensional structure and subsequent biological activity.

The pyrrolidine ring system demonstrates characteristic conformational flexibility through a phenomenon known as pseudorotation, where the ring adopts various puckered conformations. This structural feature contributes significantly to the compound's ability to interact with biological targets and influences its pharmacological properties. The meta-tolyl group, consisting of a benzene ring with a methyl substituent at the meta position, introduces aromatic character and hydrophobic interactions that affect the compound's solubility and binding characteristics.

The carboxylic acid functionality at the 3-position provides both hydrogen bonding capability and ionic character under physiological conditions. This structural element is particularly important for molecular recognition processes and contributes to the compound's potential as a pharmaceutical intermediate. The specific spatial arrangement of these functional groups creates a unique three-dimensional pharmacophore that distinguishes this compound from other pyrrolidine derivatives.

Table 1: Structural Classification Parameters
Parameter Value/Description
Ring System Five-membered saturated heterocycle
Heteroatom Nitrogen at position 1
Stereochemistry Trans configuration (3S,4R)
Aromatic Substituent Meta-tolyl group at position 4
Functional Group Carboxylic acid at position 3
Molecular Geometry Non-planar, conformationally flexible

Nomenclature and Chemical Identification Parameters

The systematic nomenclature of (3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid follows International Union of Pure and Applied Chemistry guidelines, providing precise identification of the compound's structure and stereochemistry. The Chemical Abstracts Service registry number 1049727-99-2 serves as a unique identifier for this specific stereoisomer, distinguishing it from other possible configurations and regioisomers.

The molecular formula C₁₂H₁₅NO₂ indicates the precise atomic composition, with a molecular weight of 205.25 grams per mole. The International Chemical Identifier string provides a standardized representation that encodes both connectivity and stereochemical information: InChI=1S/C12H15NO2/c1-8-3-2-4-9(5-8)10-6-13-7-11(10)12(14)15/h2-5,10-11,13H,6-7H2,1H3,(H,14,15)/t10-,11+/m0/s1.

The simplified molecular-input line-entry system representation CC1=CC(=CC=C1)[C@@H]2CNC[C@H]2C(=O)O precisely describes the molecular structure using standardized notation that includes stereochemical information. This notation system enables unambiguous communication of the compound's structure across different databases and research platforms.

Table 2: Chemical Identification Parameters
Parameter Value
Chemical Abstracts Service Number 1049727-99-2
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.25 g/mol
International Union of Pure and Applied Chemistry Name (3S,4R)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid
International Chemical Identifier Key UDNDGSKOCKZZPN-WDEREUQCSA-N
Canonical Simplified Molecular-Input Line-Entry System CC1=CC(=CC=C1)C2CNCC2C(=O)O
Isomeric Simplified Molecular-Input Line-Entry System CC1=CC(=CC=C1)[C@@H]2CNC[C@H]2C(=O)O

Alternative nomenclature systems provide additional identification methods, including the designation as 3-pyrrolidinecarboxylic acid, 4-(3-methylphenyl)-, with appropriate stereochemical descriptors. The compound may also be referenced using trade names or catalog numbers from various chemical suppliers, though the Chemical Abstracts Service number remains the most reliable identifier for scientific literature and regulatory purposes.

Historical Context in Pyrrolidine Chemistry

The development of pyrrolidine chemistry traces its origins to the pioneering work of Richard Willstätter in 1900, who first synthesized proline from sodium malonic ester and trimethylene bromide. This foundational discovery established the importance of pyrrolidine-containing compounds in organic chemistry and laid the groundwork for subsequent investigations into more complex derivatives such as (3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid.

Emil Fischer's isolation of proline from hydrolyzed casein in 1901 further demonstrated the biological significance of pyrrolidine-containing compounds. Fischer's systematic approach to amino acid chemistry established many of the nomenclature conventions and synthetic methodologies that continue to influence pyrrolidine research today. The recognition of proline as a proteinogenic amino acid with unique conformational properties highlighted the importance of stereochemistry in pyrrolidine derivatives.

The emergence of asymmetric organocatalysis in the latter half of the twentieth century marked a pivotal moment in pyrrolidine chemistry. The discovery of proline's catalytic properties in asymmetric aldol reactions and related transformations demonstrated the potential for pyrrolidine derivatives to serve both as synthetic targets and as catalytic tools. This dual role has continued to drive research into sophisticated pyrrolidine derivatives with defined stereochemistry, such as (3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid.

The development of stereoselective synthetic methodologies for pyrrolidine construction has been particularly influential in enabling access to complex derivatives. Asymmetric 1,3-dipolar cycloaddition reactions of azomethine ylides have emerged as powerful tools for constructing pyrrolidine rings with precise stereochemical control. These methodological advances have made compounds like (3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid accessible for systematic study and application.

Table 3: Historical Milestones in Pyrrolidine Chemistry
Year Milestone Significance
1900 Willstätter's proline synthesis First synthetic access to pyrrolidine derivatives
1901 Fischer's proline isolation Recognition of biological importance
1971 Hajos-Parrish-Eder-Sauer-Wiechert reaction Asymmetric organocatalysis breakthrough
1975 Proline isomerization studies Understanding of conformational dynamics
2000s Stereoselective cycloaddition methods Access to complex stereodefined derivatives

Significance in Organic and Medicinal Chemistry Research

(3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid occupies a prominent position in contemporary organic and medicinal chemistry research due to the well-established importance of pyrrolidine scaffolds in drug discovery. The pyrrolidine ring system represents one of the most frequently encountered heterocycles in pharmaceutically active compounds, with its saturated nature providing distinct advantages over aromatic counterparts in terms of three-dimensional space exploration and metabolic stability.

The compound's specific stereochemical features make it particularly valuable for structure-activity relationship studies and as a synthetic intermediate in the preparation of more complex pharmaceutical targets. The trans configuration of the substituents provides a defined spatial arrangement that can be crucial for receptor binding and enzymatic interactions. Research has demonstrated that different stereoisomers of pyrrolidine derivatives can exhibit dramatically different biological profiles, emphasizing the importance of stereochemically pure compounds like (3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid.

Contemporary medicinal chemistry research has identified pyrrolidine derivatives as promising scaffolds for various therapeutic applications, including antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities. The versatility of the pyrrolidine scaffold stems from its ability to participate in diverse molecular interactions while maintaining favorable pharmacokinetic properties such as appropriate lipophilicity and metabolic stability.

The synthetic accessibility of (3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid through modern asymmetric synthetic methodologies has enhanced its utility as a building block for medicinal chemistry programs. The compound serves as a valuable intermediate for introducing both the pyrrolidine core and defined stereochemistry into target molecules, enabling the systematic exploration of chemical space around this privileged scaffold.

Table 4: Research Applications and Significance
Research Area Application Impact
Drug Discovery Scaffold for pharmaceutical development High structural diversity access
Asymmetric Synthesis Stereochemical model compound Methodology validation
Structure-Activity Relationships Biological activity correlation Pharmacophore identification
Chemical Biology Molecular probe development Target identification
Catalysis Research Organocatalyst precursor Reaction mechanism studies

Properties

IUPAC Name

(3S,4R)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-8-3-2-4-9(5-8)10-6-13-7-11(10)12(14)15/h2-5,10-11,13H,6-7H2,1H3,(H,14,15)/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNDGSKOCKZZPN-WDEREUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CNCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)[C@@H]2CNC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376084
Record name (3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049727-99-2
Record name (3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Asymmetric Synthesis via Diastereoselective Cyclization

A highly efficient approach to prepare stereochemically defined 4-substituted pyrrolidine-3-carboxylic acids involves diastereoselective cyclization of suitably protected amino acid derivatives or imine intermediates.

  • Key Reference: A 2004 study demonstrated the asymmetric synthesis of cis- and trans-4-aminopyrrolidine-3-carboxylic acids with excellent diastereomeric excess (>98%) and enantiomeric excess (>97%) using N-benzyl and N-α-methylbenzylamide protected intermediates. The trans isomer corresponding to (3S,4R) configuration was obtained in five steps with about 50% overall yield.

  • Method Summary:

    • Starting from chiral amino acid derivatives, imine formation is followed by cyclization to form the pyrrolidine ring.
    • Diastereoselective control is achieved by chiral auxiliaries or catalysts.
    • Subsequent deprotection and functional group transformations yield the target carboxylic acid.

Functional Group Transformations: Carboxylic Acid Installation

The carboxylic acid group at the 3-position can be introduced or revealed by:

  • Hydrolysis of nitrile intermediates:
    Organic halides can be converted to nitriles via nucleophilic substitution with cyanide ion, followed by acid- or base-catalyzed hydrolysis to the carboxylic acid.

  • Carboxylation of organometallic intermediates:
    Organolithium or Grignard reagents derived from halogenated precursors can be reacted with carbon dioxide to form carboxylate salts, which upon acidification yield the carboxylic acid.

  • Arndt-Eistert homologation:
    This method can elongate existing carboxylic acids by one methylene unit if required during synthetic modifications.

Introduction of the m-Tolyl Group

The m-tolyl substituent at the 4-position is typically introduced by:

Representative Synthetic Route Example

Step Reaction Type Description Yield / Selectivity
1 Formation of chiral imine intermediate Condensation of chiral amine with aldehyde High diastereoselectivity
2 Diastereoselective cyclization Intramolecular nucleophilic attack forming pyrrolidine ring >98% d.e., >97% e.e.
3 Introduction of m-tolyl group Cross-coupling or substitution on halogenated intermediate Moderate to high yield
4 Hydrolysis or carboxylation Conversion of nitrile or organometallic intermediate to carboxylic acid Acid or base catalyzed, high yield
5 Deprotection and purification Removal of protecting groups and isolation of pure acid Overall yield ~50%

Research Findings and Analytical Data

  • The stereochemical purity of the product is critical and is confirmed by chiral HPLC and NMR spectroscopy, showing >98% diastereomeric excess and enantiomeric excess.

  • The compound’s hydrochloride salt form is often prepared to enhance solubility and stability for pharmaceutical applications.

  • The synthetic methods allow for scalability and adaptability to produce analogs with different aryl substitutions for medicinal chemistry exploration.

Summary Table of Preparation Methods

Preparation Method Key Features Advantages Limitations
Diastereoselective cyclization of chiral imines High stereocontrol, moderate steps High stereochemical purity, good yield Requires chiral auxiliaries or catalysts
Hydrolysis of nitrile intermediates Converts nitriles to acids Straightforward, well-established Requires handling of toxic cyanide reagents
Carboxylation of organometallics Direct CO2 fixation Efficient for introducing carboxyl groups Sensitive to moisture, requires inert atmosphere
Cross-coupling for m-tolyl introduction Versatile aryl group installation Broad substrate scope Requires palladium catalysts, expensive reagents

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Carboxylic Acid Group

The carboxylic acid moiety undergoes classical nucleophilic acyl substitution reactions under acidic or basic conditions. Key transformations include:

Reaction TypeConditionsProductYield/SelectivityCitations
EsterificationAcid catalysis (e.g., H₂SO₄) with alcoholsEthyl (3S,4R)-4-m-tolylpyrrolidine-3-carboxylate85–90% yield8
AmidationSOCl₂ activation + NH₃(3S,4R)-4-m-Tolylpyrrolidine-3-carboxamide78% yield8
Acid Chloride FormationThionyl chloride (SOCl₂)(3S,4R)-4-m-Tolylpyrrolidine-3-carbonyl chloride92% conversion8

Mechanistic Insights (Fig. 1):

  • Base-Catalyzed Pathway : Deprotonation of the carboxylic acid forms a carboxylate anion, enhancing electrophilicity at the carbonyl carbon for nucleophilic attack (e.g., by ethanol or ammonia)8.

  • Acid-Catalyzed Pathway : Protonation of the carbonyl oxygen increases partial positive charge at the carbonyl carbon, facilitating nucleophilic substitution8.

RCOOH+ROHH+RCOOR+H2O\text{RCOOH}+\text{ROH}\xrightarrow{\text{H}^+}\text{RCOOR}'+\text{H}_2\text{O}

--

2. Reactions Involving the Pyrrolidine Amine

The secondary amine in the pyrrolidine ring participates in alkylation, acylation, and cycloaddition reactions:

N-Alkylation

  • Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form quaternary ammonium salts.

  • Example: Formation of (3S,4R)-1-benzyl-4-m-tolylpyrrolidine-3-carboxylic acid via benzyl bromide alkylation (75% yield) .

Acylation

  • Reacts with acyl chlorides (e.g., acetyl chloride) to form amides:

RNH2+R COClRNHCOR+HCl\text{RNH}_2+\text{R COCl}\rightarrow \text{RNHCOR}'+\text{HCl}

Products are used as intermediates in peptide-mimetic drug design .

Michael Addition

The pyrrolidine ring’s stereochemistry directs regioselective Michael additions. For example:

  • Reaction with α,β-unsaturated ketones forms 5-alkylpyrrolidine derivatives with >97% enantiomeric excess (ee) .

Electrophilic Aromatic Substitution at the m-Tolyl Group

The meta-methylphenyl group undergoes electrophilic substitution under controlled conditions:

ReactionReagentsProductSelectivity
NitrationHNO₃/H₂SO₄3-nitro-5-methylphenyl derivativePredominantly para to methyl
HalogenationBr₂/FeBr₃3-bromo-5-methylphenyl derivativeOrtho/para ratio 1:2

Computational Data :

  • Collision Cross Section (CCS) : Predicted CCS values for protonated adducts range from 147.1–157.7 Ų, indicating steric accessibility for electrophiles .

  • Hammett Constants : σₘ (meta-methyl) = −0.07, favoring electron-donating effects that activate the ring .

Stereochemical Influence on Reactivity

The (3S,4R) configuration imposes steric and electronic constraints:

  • Transannular Effects : The m-tolyl group at C4 creates a steric bulk that hinders nucleophilic attack on the carboxylic acid from the α-face .

  • Catalytic Asymmetric Synthesis : Chiral auxiliaries (e.g., Evans’ oxazolidinones) enhance enantioselectivity in downstream derivatives (>98% d.e.) .

Scientific Research Applications

Pharmaceutical Development

The compound has been explored for its potential as a therapeutic agent in various diseases. Its structural analogs have shown promise in the treatment of conditions such as cystic fibrosis and other genetic disorders affecting ion channels.

  • Cystic Fibrosis Treatment : Research indicates that derivatives of pyrrolidine carboxylic acids can act as correctors for the cystic fibrosis transmembrane conductance regulator (CFTR). For instance, ABBV/GLPG-3221, a compound related to pyrrolidine derivatives, has advanced to clinical trials for its efficacy in enhancing CFTR function in patients with cystic fibrosis .

Asymmetric Synthesis

The synthesis of (3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid has been achieved through various asymmetric synthesis methods. This compound's stereochemistry is critical for its biological activity, making it a key focus in the development of chiral drugs.

  • Efficient Synthesis Methods : Recent studies have outlined efficient asymmetric synthesis routes yielding high diastereomeric excess (d.e.) and enantiomeric excess (e.e.) for related compounds, indicating the potential for optimizing production methods for pharmaceutical applications .

Research has demonstrated that (3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid and its analogs exhibit various biological activities.

  • Neuroprotective Effects : Some studies suggest that pyrrolidine derivatives may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .
  • Antimicrobial Activity : Compounds similar to (3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid have been investigated for their antimicrobial properties, showing effectiveness against several bacterial strains.

Case Studies

StudyFocusFindings
Study on ABBV/GLPG-3221Cystic FibrosisDemonstrated improved CFTR function and potential clinical efficacy .
Asymmetric Synthesis ResearchSynthesis MethodsAchieved >98% d.e. and high overall yields for pyrrolidine derivatives .
Neuroprotective StudiesNeurodegenerative DiseasesIndicated potential protective effects against neuronal damage .

Mechanism of Action

The mechanism of action of (3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and interaction with cellular proteins .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The m-tolyl group (meta-methylphenyl) distinguishes the target compound from analogs with other aromatic substituents. Key comparisons include:

Compound Name Substituent Molecular Weight (g/mol) Purity (%) Key Data/Notes
(3S,4R)-4-(3-Bromophenyl) analog 3-Bromo 284.12 >99 Higher molecular weight due to bromine; electron-withdrawing effects may alter reactivity.
(3S,4R)-4-(4-Methoxyphenyl) analog 4-Methoxy 221.24 >99 Methoxy group enhances solubility via polarity.
(3S,4R)-4-(3-Fluorophenyl) analog 3-Fluoro 209.20 >99 Fluorine's electronegativity may improve metabolic stability.
(3S,4R)-4-(4-Trifluoromethylphenyl) analog 4-CF₃ 259.22 >99 Strong electron-withdrawing effects; potential for enhanced binding interactions.

Key Trends :

  • Electron-withdrawing groups (e.g., Br, CF₃) increase molecular weight and may influence acidity (pKa of the carboxylic acid) .
  • Electron-donating groups (e.g., OMe) improve solubility but may reduce metabolic stability .

Stereoisomeric Comparisons

The (3R,4S)-4-m-Tolylpyrrolidine-3-carboxylic acid enantiomer (CAS: 1260591-12-5) shares the same molecular formula but differs in stereochemistry. Key differences include:

  • Synthesis Challenges : Enantiomers require chiral resolution or asymmetric synthesis, impacting yields .
  • Biological Activity : Stereochemistry often dictates receptor binding; for example, (3S,4R) isomers may exhibit distinct pharmacokinetic profiles compared to (3R,4S) forms .

Salt Forms and Derivatives

Hydrochloride salts and Boc-protected derivatives are common modifications:

  • (3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid hydrochloride : Enhances aqueous solubility for biological testing .
  • Boc-protected analogs (e.g., 1-Boc-4-methylpyrrolidine-3-carboxylic acid): Improve stability during synthesis (Molecular Weight: 263.29 g/mol) .

Key Research Findings

  • Configuration Corrections : Misassignment of stereochemistry in early studies (e.g., confusion between 3S,4R and 3R,4S forms) underscores the need for rigorous structural validation via X-ray or NMR .
  • Analytical Signatures : CCS values and MS/MS fragmentation patterns differentiate stereoisomers and substituent variants .

Q & A

Q. What strategies enhance selectivity in structure-activity relationship (SAR) studies?

  • Methodology : Introduce substituents (e.g., halogens, methyl groups) at the m-tolyl or pyrrolidine moieties. Use parallel synthesis to generate analogs. Test against panels of related targets (e.g., kinase isoforms) to map selectivity profiles .

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